Diastovaricins II
Beschreibung
Diastovaricins II are ansamycin-class antibiotics first isolated from Streptomyces species by Hotta et al. in 1986 . These macrocyclic lactam compounds are structurally characterized by an aromatic moiety fused to a lactam ring, a hallmark of ansamycins. Diastovaricins II exhibit potent antibacterial activity, primarily targeting bacterial fatty acid synthesis in Escherichia coli .
Eigenschaften
CAS-Nummer |
102228-99-9 |
|---|---|
Molekularformel |
C44H52N2O12S |
Molekulargewicht |
833 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8-,12-10+,13-11+,17-15+,23-14+,26-18-/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |
InChI-Schlüssel |
VEDOKYSBCNXSGP-FJKGIEQNSA-N |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
Isomerische SMILES |
C[C@H]1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
Synonyme |
diastovaricin II diastovaricins II |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Similarities
Diastovaricins II belong to the ansamycin family, sharing core structural features with compounds like naphthomycin C and naphthoquinomycin B (Table 1). These compounds all feature a macrocyclic lactam backbone but differ in substituents and biological targets.
Table 1: Comparative Analysis of Diastovaricins II and Related Ansamycins
Key Differences and Implications
Structural Variations: Diastovaricins II lack the naphthoquinone core present in naphthomycin C, which may reduce oxidative stress-related cytotoxicity . Compared to naphthoquinomycin B, Diastovaricins II feature a longer alkyl side chain, enhancing membrane permeability and potency against Gram-positive bacteria .
Mechanistic Divergence: While Diastovaricins II and naphthoquinomycin B both inhibit fatty acid synthesis, naphthomycin C targets RNA polymerase, limiting cross-resistance risks .
Production Yields :
Research Findings and Clinical Relevance
- Resistance Mitigation : The unique targeting of fatty acid synthesis reduces overlap with common resistance mechanisms associated with RNA polymerase inhibitors like naphthomycin C .
- Synthetic Challenges: The complex macrocyclic structure of Diastovaricins II complicates synthetic modification, unlike naphthoquinomycin B, which has been semi-synthetically optimized for stability .
Q & A
Q. What analytical techniques are most reliable for isolating and characterizing Diastovaricins II in complex biological matrices?
Methodological Answer: Use hyphenated techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) coupled with nuclear magnetic resonance (NMR) for structural elucidation. For isolation, preparative HPLC with diode-array detection (DAD) is recommended to monitor purity during fractionation. Validate reproducibility by comparing retention times and spectral data against synthetic standards, ensuring consistency across triplicate runs .
Q. How can researchers design experiments to assess the stability of Diastovaricins II under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies using a factorial design. Prepare buffer solutions at pH 2.0, 7.4, and 9.0, incubate Diastovaricins II at 25°C, 40°C, and 60°C, and sample at intervals (e.g., 0, 7, 14, 30 days). Quantify degradation products via UPLC-UV and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls to rule out matrix interference .
Q. What criteria should guide the selection of in vitro assays for evaluating Diastovaricins II’s bioactivity?
Methodological Answer: Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). For cytotoxicity screening, use MTT assays on multiple cell lines (cancer vs. non-cancer) with doxorubicin as a positive control. Validate results with orthogonal methods (e.g., apoptosis markers via flow cytometry) to minimize false positives .
Advanced Research Questions
Q. How can contradictory data on Diastovaricins II’s pharmacokinetic properties across studies be systematically resolved?
Methodological Answer: Perform a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal models). Stratify studies by methodology (e.g., LC-MS vs. ELISA for plasma quantification) and apply sensitivity analysis. Reconcile discrepancies through in vivo cross-validation experiments with standardized protocols .
Q. What strategies optimize the development of structure-activity relationship (SAR) models for Diastovaricins II derivatives?
Methodological Answer: Use computational tools (e.g., molecular docking, QSAR) to predict key pharmacophores. Synthesize derivatives with systematic modifications (e.g., halogenation, alkyl chain variation) and test bioactivity in dose-response assays. Apply multivariate statistics (PCA or PLS regression) to correlate structural features with activity, ensuring at least three independent replicates per derivative .
Q. How should researchers address gaps in the mechanistic understanding of Diastovaricins II’s interaction with bacterial membranes?
Methodological Answer: Combine biophysical techniques:
- Fluorescence anisotropy to assess membrane fluidity changes.
- AFM or TEM for visualizing membrane disruption.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Validate findings using genetically modified bacterial strains lacking specific membrane proteins .
Methodological Frameworks
Q. What systematic approaches are recommended for reviewing conflicting literature on Diastovaricins II’s biosynthesis pathways?
Methodological Answer: Conduct a Cochrane-style review with inclusion/exclusion criteria (e.g., peer-reviewed studies using genomic or metabolomic evidence). Extract data into a standardized table (Table 1) comparing key enzymes, substrates, and yields. Use GRADE criteria to assess evidence quality and identify understudied pathways for targeted RNA-seq or CRISPR knockout studies .
Table 1 : Comparative Analysis of Biosynthesis Pathways in Selected Studies
| Study ID | Organism | Key Enzymes | Yield (mg/L) | Evidence Quality (GRADE) |
|---|---|---|---|---|
| S1 | Streptomyces sp. | P450 monooxygenase | 12.3 ± 1.2 | Moderate |
| S2 | Actinoplanes sp. | Non-ribosomal peptide synthase | 8.9 ± 0.7 | Low |
Q. How can secondary data from public repositories (e.g., ChEMBL, PubChem) be leveraged to generate hypotheses about Diastovaricins II’s off-target effects?
Methodological Answer: Curate datasets using SQL queries to filter compounds with ≥80% structural similarity to Diastovaricins II. Apply cheminformatics tools (e.g., SwissTargetPrediction) to identify putative targets. Validate predictions using in silico molecular dynamics simulations and cross-reference with adverse event databases (FAERS, Lareb) .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in Diastovaricins II’s in vivo efficacy studies?
Methodological Answer: Adopt ARRIVE 2.0 guidelines for animal studies:
How can researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for Diastovaricins II’s immunomodulatory effects?
Methodological Answer:
- Feasible : Pilot cytokine profiling using Luminex assays on PBMCs treated with sub-IC50 doses.
- Novel : Focus on understudied pathways (e.g., STING or NLRP3 inflammasome).
- Ethical : Use primary cells from consented donors (IRB-approved protocols).
Refine questions through Delphi consensus workshops with immunologists and pharmacologists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
